Cas no 25911-65-3 (3-Aminopyrazine-2-carbonitrile)

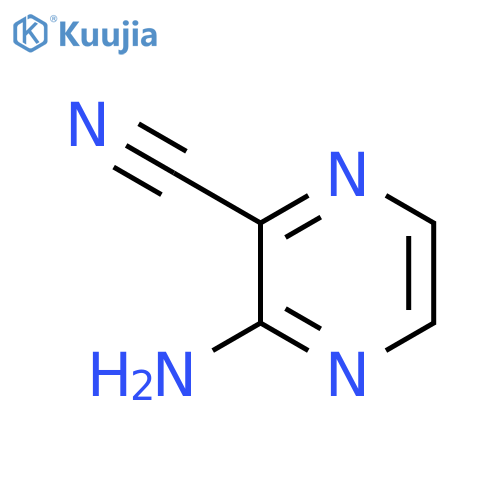

25911-65-3 structure

商品名:3-Aminopyrazine-2-carbonitrile

3-Aminopyrazine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Aminopyrazine-2-carbonitrile

- 3-amino-2-Pyrazinecarbonitrile

- 2-AMINO-3-CYANOPYRAZINE

- 2-Aminopyrazin-3-carbonitril

- 3-Amino-pyrazin-2-carbonitril

- 3-amino-pyrazine-2-carbonitrile

- 3-aminopyrazinecarbonitrile

- amino-2 cyano-3 pyrazine

- Pyrazinecarbonitrile,3-amino- (8CI,9CI)

- Pyrazinonitrile, 3-amino- (6CI)

- 2-Aminopyrazine-3-carbonitrile

- Pyrazinecarbonitrile, 3-amino-

- GPIZLEHIVRHDAW-UHFFFAOYSA-N

- 2-Pyrazinecarbonitrile, 3-amino-

- BCP23267

- STL557142

- RW2364

- BBL103332

- AB10707

- RP19360

- 3-AMINO PYRAZINE-2-CARBONITRILE

- ZB010612

- AK

- FT-0648510

- DS-10921

- AM20070336

- AC-25171

- MFCD02091510

- CS-D1579

- EN300-80244

- AKOS011966863

- Z995018904

- SCHEMBL2877700

- 25911-65-3

- SY021363

- DTXSID90355839

- Q-103301

- A5169

- pyrazine, 2-amino-3-cyano-

- DB-013086

- AC-907/34115063

-

- MDL: MFCD02091510

- インチ: 1S/C5H4N4/c6-3-4-5(7)9-2-1-8-4/h1-2H,(H2,7,9)

- InChIKey: GPIZLEHIVRHDAW-UHFFFAOYSA-N

- ほほえんだ: N1C([H])=C([H])N=C(C#N)C=1N([H])[H]

計算された属性

- せいみつぶんしりょう: 120.04400

- どういたいしつりょう: 120.043596145g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- ふってん: 364.8°C at 760 mmHg

- PSA: 75.59000

- LogP: 0.51168

3-Aminopyrazine-2-carbonitrile セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

3-Aminopyrazine-2-carbonitrile 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Aminopyrazine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052118-250mg |

3-Aminopyrazine-2-carbonitrile |

25911-65-3 | 98% | 250mg |

¥76 | 2023-04-14 | |

| eNovation Chemicals LLC | Y0984836-25g |

3-Aminopyrazine-2-carbonitrile |

25911-65-3 | 95% | 25g |

$420 | 2024-08-02 | |

| eNovation Chemicals LLC | K08941-10g |

3-Aminopyrazine-2-carbonitrile |

25911-65-3 | 97% | 10g |

$450 | 2023-05-16 | |

| eNovation Chemicals LLC | K08941-50g |

3-Aminopyrazine-2-carbonitrile |

25911-65-3 | 97% | 50g |

$1200 | 2023-05-16 | |

| eNovation Chemicals LLC | K08941-25g |

3-Aminopyrazine-2-carbonitrile |

25911-65-3 | 97% | 25g |

$700 | 2023-05-16 | |

| eNovation Chemicals LLC | K14201-25g |

3-aminopyrazine-2-carbonitrile |

25911-65-3 | 95% | 25g |

$720 | 2024-05-24 | |

| abcr | AB444021-10 g |

3-Aminopyrazine-2-carbonitrile; . |

25911-65-3 | 10g |

€338.20 | 2023-07-18 | ||

| abcr | AB444021-25 g |

3-Aminopyrazine-2-carbonitrile; . |

25911-65-3 | 25g |

€655.50 | 2023-07-18 | ||

| abcr | AB444021-250 mg |

3-Aminopyrazine-2-carbonitrile; . |

25911-65-3 | 250MG |

€86.70 | 2023-01-20 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0136-5g |

3-Amino-pyrazine-2-carbonitrile |

25911-65-3 | 95% | 5g |

1526.48CNY | 2021-05-08 |

3-Aminopyrazine-2-carbonitrile 関連文献

-

Adrien Albert,Kyuji Ohta J. Chem. Soc. C 1970 1540

-

2. Pteridine studies. Part XLI. New routes to 4-aminopteridines via 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compoundsAdrien Albert,Kyuji Ohta J. Chem. Soc. C 1971 3727

-

3. Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehydeAderien Albert,Kyuji Ohta J. Chem. Soc. C 1971 2357

25911-65-3 (3-Aminopyrazine-2-carbonitrile) 関連製品

- 113305-94-5(5-aminopyrazine-2-carbonitrile)

- 59489-39-3(6-aminopyrazine-2-carbonitrile)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25911-65-3)3-Aminopyrazine-2-carbonitrile

清らかである:99%/99%

はかる:25g/100g

価格 ($):308.0/1185.0